molecular formula C25H20BrN3O5 B11648730 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11648730
M. Wt: 522.3 g/mol
InChI Key: PXGXACPFWHTFCD-UHFFFAOYSA-N
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Description

The compound 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that features a combination of furan, morpholine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring substituted with bromine and morpholine groups. This intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution of the bromine atom can yield various substituted derivatives .

Scientific Research Applications

5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1-(2-fluorophenyl)-2-sulfanylpyrimidine-4
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2

Uniqueness

The uniqueness of 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H20BrN3O5

Molecular Weight

522.3 g/mol

IUPAC Name

5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H20BrN3O5/c26-21-16-19(34-24(21)27-11-13-33-14-12-27)15-20-22(30)28(17-7-3-1-4-8-17)25(32)29(23(20)31)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2

InChI Key

PXGXACPFWHTFCD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)N(C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)Br

Origin of Product

United States

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